molecular formula C12H12N2O B3057666 4-(6-Methoxypyridin-3-yl)aniline CAS No. 835876-03-4

4-(6-Methoxypyridin-3-yl)aniline

Cat. No. B3057666
CAS RN: 835876-03-4
M. Wt: 200.24 g/mol
InChI Key: IKOVYXIZFGSIPF-UHFFFAOYSA-N
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Description

“4-(6-Methoxypyridin-3-yl)aniline” is a chemical compound with the molecular formula C12H12N2O and a molecular weight of 200.24 g/mol . It is primarily used in scientific research, with potential applications in various fields of research and industry.


Molecular Structure Analysis

The molecular structure of “4-(6-Methoxypyridin-3-yl)aniline” is represented by the formula C12H12N2O . The InChI code for this compound is 1S/C12H12N2O/c1-15-12-7-3-6-11(14-12)9-4-2-5-10(13)8-9/h2-8H,13H2,1H3 .

Scientific Research Applications

1. Structural Chemistry

The compound has been utilized in the synthesis and structural characterization of derivatives like N-(6-methoxypyridin-3-yl)-4-(pyridin-2-yl)thiazol-2-amine mono-hydrobromide. These derivatives show distinct intermolecular hydrogen bonding patterns important in crystallography and material science (Böck et al., 2021).

2. Electroluminescence Application

In electroluminescence, derivatives of 4-(6-Methoxypyridin-3-yl)aniline have been used in the synthesis of platinum complexes with applications in organic light-emitting diodes (OLEDs). These complexes are characterized by their emissive properties at ambient temperatures, covering a spectrum from blue to red light (Vezzu et al., 2010).

3. Liquid Crystalline and Photophysical Properties

Compounds containing 4-(6-Methoxypyridin-3-yl)aniline exhibit liquid crystalline behavior and photophysical properties. These compounds have been studied for their potential as mesogens, with applications in advanced display technologies. Their optical properties indicate they are good blue-emitting materials (Ahipa et al., 2014).

4. Two-Photon Absorption for Biomolecule Labeling

Derivatives of this compound have been synthesized for applications in two-photon absorption, particularly for labeling biomolecules. This is significant in biological imaging and microscopy (Xiao et al., 2011).

5. Synthesis of Electrochromic Materials

4-(6-Methoxypyridin-3-yl)aniline derivatives have been used in the synthesis of novel electrochromic materials. These materials exhibit unique properties like high optical contrasts and fast switching speeds, making them suitable for applications in smart windows and display devices (Li et al., 2017).

properties

IUPAC Name

4-(6-methoxypyridin-3-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c1-15-12-7-4-10(8-14-12)9-2-5-11(13)6-3-9/h2-8H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKOVYXIZFGSIPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=C1)C2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50465761
Record name 4-(6-Methoxy-pyridin-3-yl)-phenylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50465761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(6-Methoxypyridin-3-yl)aniline

CAS RN

835876-03-4
Record name 4-(6-Methoxy-pyridin-3-yl)-phenylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50465761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
COc1ccc(-c2ccc([N+](=O)[O-])cc2)cn1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of 2-methoxy-5-(4-nitro-phenyl)-pyridine (as prepared in the previous step, 102 mg, 0.443 mmol) and 5% Pd—C (80 mg) was stirred under 1 atm H2 in 4 mL of EtOH for 4 h and then filtered through Celite and concentrated in vacuo to afford 73 mg (82%) of the title compound. Mass spectrum (ESI, m/z): Calcd. for C12H12N2O, 201.0 (M+H), found 201.3.
Name
2-methoxy-5-(4-nitro-phenyl)-pyridine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step Two
Quantity
80 mg
Type
catalyst
Reaction Step Three
Yield
82%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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